molecular formula C11H12N2O2 B1609768 3-amino-3-(1H-indol-3-yl)propanoic Acid CAS No. 5814-94-8

3-amino-3-(1H-indol-3-yl)propanoic Acid

Cat. No.: B1609768
CAS No.: 5814-94-8
M. Wt: 204.22 g/mol
InChI Key: VCQANZIIRHWOIU-UHFFFAOYSA-N
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Description

3-amino-3-(1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is structurally related to tryptophan, an essential amino acid, and is known for its role in various biochemical processes.

Biochemical Analysis

Biochemical Properties

3-amino-3-(1H-indol-3-yl)propanoic Acid interacts with several enzymes, proteins, and other biomolecules. It is recognized as the essential building block for numerous life-giving biomolecules, like enzymes, structural proteins, serotonin, melatonin, and neurotransmitters .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change. It has been observed that this compound is rapidly cleared from the blood, indicating its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is an essential amino acid in animal diets and is regarded as the fourth and third limiting amino acid for the growth of swine and poultry, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It also affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol yields the indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-amino-3-(1H-indol-3-yl)propanoic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-(1H-indol-3-yl)propanoic acid is unique due to its specific amino and indole functional groups, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its role as a precursor to important biological molecules make it a valuable compound in research and industry .

Properties

IUPAC Name

3-amino-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(5-11(14)15)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQANZIIRHWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461598
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-94-8
Record name 3-amino-3-(1H-indol-3-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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